molecular formula C10H6N2 B11920924 Cyclobuta[g]quinoxaline CAS No. 286390-29-2

Cyclobuta[g]quinoxaline

Cat. No.: B11920924
CAS No.: 286390-29-2
M. Wt: 154.17 g/mol
InChI Key: ATDYPRVIXZSIBA-UHFFFAOYSA-N
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Description

Cyclobuta[g]quinoxaline is a nitrogen-containing heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta[g]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out in refluxing ethanol or acetic acid for several hours, yielding the desired product in moderate to high yields . Various improved methods have been developed, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Methods such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .

Scientific Research Applications

Cyclobuta[g]quinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: this compound and its derivatives are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of cyclobuta[g]quinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling and cancer progression.

    Pathways Involved: this compound induces apoptosis (programmed cell death) and inhibits tubulin polymerization, disrupting the cell cycle and leading to the selective induction of tumor hypoxia.

Comparison with Similar Compounds

Cyclobuta[g]quinoxaline can be compared with other similar compounds, such as:

    Quinoxaline: A simpler nitrogen-containing heterocycle with broad-spectrum applications in medicine and industry.

    Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological activities, including anticancer and anti-inflammatory properties.

    Cinnoline: A heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound stands out due to its fused ring system, which imparts unique structural and electronic properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.

Properties

CAS No.

286390-29-2

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

cyclobuta[g]quinoxaline

InChI

InChI=1S/C10H6N2/c1-2-8-6-10-9(5-7(1)8)11-3-4-12-10/h1-6H

InChI Key

ATDYPRVIXZSIBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NC=CN=C3C=C21

Origin of Product

United States

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